molecular formula C7H10N2O2 B12331473 N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide

N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide

Cat. No.: B12331473
M. Wt: 154.17 g/mol
InChI Key: HAROYZBWBMXHTH-UHFFFAOYSA-N
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Description

N-(5-(Hydroxymethyl)-1H-pyrrol-3-yl)acetamide is a pyrrole-derived acetamide compound characterized by a hydroxymethyl (-CH₂OH) substituent at position 5 of the pyrrole ring and an acetamide (-NHCOCH₃) group at position 2. The hydroxymethyl group enhances hydrophilicity and metabolic stability compared to alkyl or aryl substituents, while the acetamide moiety may influence biological activity through hydrogen bonding or interactions with enzymatic targets.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N-[5-(hydroxymethyl)-1H-pyrrol-3-yl]acetamide

InChI

InChI=1S/C7H10N2O2/c1-5(11)9-6-2-7(4-10)8-3-6/h2-3,8,10H,4H2,1H3,(H,9,11)

InChI Key

HAROYZBWBMXHTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CNC(=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide typically involves the reaction of 5-(hydroxymethyl)-1H-pyrrole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(5-carboxyl-1H-pyrrol-3-yl)acetamide.

    Reduction: Formation of N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)ethylamine.

    Substitution: Formation of various substituted amides or esters.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide is its potential as an anticancer agent. Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Case Study: In Vitro Antitumor Effects

  • Cell Lines Tested : A431 (vulvar epidermal carcinoma).
  • Mechanism : Induction of apoptosis.
  • Findings : Significant inhibition of cell proliferation was observed, suggesting its potential as an anticancer therapeutic agent.

Antimicrobial Properties

This compound also exhibits notable antimicrobial activity against a range of bacterial strains, particularly Gram-positive bacteria. This property highlights its potential for use in developing new antibiotics.

Case Study: Antimicrobial Activity

  • Bacterial Strains Tested : Various Gram-positive and Gram-negative bacteria.
  • Results : The compound demonstrated effective antibacterial properties, indicating its potential role in addressing antibiotic resistance and developing new antimicrobial agents .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor, particularly in the context of metabolic disorders such as diabetes.

Case Study: α-Glucosidase Inhibition

  • Objective : To evaluate the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism.
  • Findings : The compound showed promising results in delaying glucose absorption, which could be beneficial for managing type 2 diabetes .

Structure-Activity Relationship Studies

Research into the structure-activity relationships of this compound has provided insights into how modifications to its chemical structure can enhance its biological activity.

Key Insights

  • Alterations to the pyrrole ring and acetamide moiety have been explored to optimize potency against specific targets.
  • These studies have led to the identification of more potent derivatives with improved therapeutic profiles .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties and safety profile of this compound is crucial for its development as a therapeutic agent.

Pharmacokinetic Profile

  • Initial studies suggest favorable absorption characteristics.
  • Toxicological assessments indicate minimal toxicity at therapeutic doses, although further detailed studies are needed to confirm long-term safety.

Data Summary Table

ApplicationKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against Gram-positive bacteria
Enzyme InhibitionInhibits α-glucosidase, aiding diabetes management
Structure-Activity RelationshipsModifications enhance biological activity
Pharmacokinetics & ToxicologyFavorable absorption; minimal toxicity observed

Mechanism of Action

The mechanism of action of N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide with structurally or functionally related compounds, focusing on heterocyclic cores, substituent effects, and biological relevance.

Pyrrole-Based Acetamides

  • Milpecitinib (N-(3-{4-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}phenyl)acetamide) :
    This veterinary anti-inflammatory agent features a pyrrole ring linked to a thiazole moiety. Unlike the target compound, it includes a pyrrolidine-carbonyl group at position 5 of the pyrrole, enhancing lipophilicity and likely improving membrane permeability. The acetamide group at position 3 is conserved, but the thiazole-phenyl extension adds complexity for target binding (e.g., Janus kinase inhibition) .

Pyrazole-Based Acetamides

  • N-(5-Methyl-1H-pyrazol-3-yl)acetamide (73): This pyrazole derivative substitutes position 5 with a methyl group instead of hydroxymethyl. The acetamide at position 3 is retained, as confirmed by ¹H-NMR (δ 2.04 ppm for COCH₃) .
  • The acetamide at position 3 is structurally analogous to the target compound, but the pyridine substituent may enhance binding to metal-containing enzymes .

Thiadiazole-Based Acetamides

Compounds like N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) feature a thiadiazole core instead of pyrrole. The sulfur atoms in thiadiazole improve electron-withdrawing properties, altering reactivity. These compounds exhibit moderate yields (74–88%) and melting points (132–170°C), suggesting robust crystallinity. The acetamide group here is part of a larger phenoxyacetamide side chain, which may enhance antimicrobial or antitumor activity compared to simpler pyrrole derivatives .

Indole and Triazole Derivatives

  • The indole core’s planar structure facilitates binding to serotonin receptors, highlighting how ring topology influences target selectivity .
  • N-Aryl-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides :
    These triazole hybrids combine pyrazole and triazole rings with acetamide groups. The sulfur bridge and triazole’s hydrogen-bonding capacity may enhance antibacterial or antifungal activity compared to single-heterocycle analogs .

Structural and Functional Data Comparison

Compound Class Core Structure Position 5 Substituent Position 3 Substituent Key Properties/Activities Reference
Target Compound Pyrrole -CH₂OH -NHCOCH₃ Enhanced hydrophilicity, unknown bioactivity
Milpecitinib Pyrrole-thiazole -C(O)pyrrolidine -NHCOCH₃ JAK inhibition, anti-inflammatory (veterinary)
N-(5-Methyl-1H-pyrazol-3-yl)acetamide Pyrazole -CH₃ -NHCOCH₃ High yield (56%), confirmed by ¹H-NMR
Thiadiazole derivatives Thiadiazole -S-substituents -O-phenoxyacetamide Antimicrobial potential, MP: 132–170°C
5-Hydroxymelatonin Indole -OH (position 5) -CH₂CH₂NHCOCH₃ Serotonin receptor interaction

Key Observations

Substituent Effects : Hydroxymethyl in the target compound likely improves solubility over methyl or aryl groups in analogs (e.g., compound 73 ).

Heterocycle Influence : Pyrrole-based compounds (e.g., milpecitinib ) may target enzymes via π-π interactions, whereas thiadiazoles leverage sulfur for redox activity.

Biological Potential: While direct data for the target compound are lacking, structural parallels to JAK inhibitors and antimicrobial agents suggest plausible pathways for future studies.

Biological Activity

N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Synthesis

The synthesis of this compound typically involves the reaction of 5-hydroxymethylpyrrole with acetic anhydride or acetyl chloride. This process allows for the introduction of the acetamide functional group, which is crucial for its biological activity. The purity and structure of the synthesized compound are usually confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of pyrrole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against A549 (lung cancer) and K562 (leukemia) cells, indicating potent anticancer properties .
  • Antimicrobial Activity : Pyrrole derivatives have been investigated for their antibacterial and antifungal properties. Studies indicate that certain pyrrole-based compounds exhibit activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Research has shown that this compound can induce apoptosis in cancer cells by activating apoptotic pathways. For example, flow cytometric analysis revealed a significant increase in late apoptotic cells when treated with related pyrrole derivatives compared to standard chemotherapeutics like 5-fluorouracil .
  • Cell Cycle Arrest : Compounds in this class have been reported to cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation and leading to increased cell death .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrrole derivatives, including this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeCell Line/OrganismIC50/MIC ValuesObservations
AnticancerA54912.0 nMInduces apoptosis via EGFR modulation
AntimicrobialS. aureus0.0039 mg/mLSignificant growth inhibition
AnticancerK56210 nMDose-dependent increase in late apoptosis

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